Ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate
Description
Ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate is a synthetic organic compound characterized by a pyridine ring substituted with a fluorine atom at the 4-position and an ethyl ester group attached via a propenoate chain. Its molecular formula is C₁₀H₁₀FNO₂, with a molecular weight of 195.19 g/mol and a purity ≥95% . The fluorine atom and pyridine ring confer unique electronic properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3 |
InChI Key |
IYHJUHKZRXXXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=NC=CC(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate typically involves the reaction of 4-fluoropyridine-2-carbaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The base, commonly sodium hydroxide or potassium carbonate, facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
On an industrial scale, the production of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 3-(4-fluoropyridin-2-yl)propanoate or corresponding alcohols.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, potentially leading to inhibition or modulation of their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic residues in the active site of enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
Fluorinated vs. Hydroxylated Derivatives
- Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (CAS: FDB000258) replaces fluorine with a hydroxyl group on the phenyl ring. The hydroxyl group increases polarity and hydrogen bonding capacity, enhancing water solubility but reducing lipid membrane permeability compared to the fluorinated analog. This compound is a natural biomarker found in vinegar .
- Electronic Effects : Fluorine’s electronegativity withdraws electron density from the pyridine ring, creating an electron-deficient system. In contrast, hydroxyl groups donate electron density, increasing reactivity toward electrophilic substitution .
Halogenated Derivatives
- Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate (CAS: 1345484-78-7) incorporates bromine and trifluoromethyl groups. Bromine’s steric bulk and trifluoromethyl’s strong electron-withdrawing effects enhance stability in harsh conditions but may increase toxicity risks .
- Ethyl (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoate (CAS: A1-36921) combines bromine with a methoxy group. Methoxy’s electron-donating nature counterbalances bromine’s electron withdrawal, altering reactivity patterns .
Heterocyclic Variations
Pyridine vs. Imidazole Systems
- Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate (CAS: 67879-36-1) replaces pyridine with an imidazole ring. The imidazole’s dual nitrogen atoms enable hydrogen bonding and metal coordination, making it more biologically active (e.g., in enzyme inhibition) .
Perfluorinated Sulfonyl Derivatives
- Compounds like 2-[Ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate (CAS: 68298-06-6) feature long perfluorinated chains. These chains drastically increase hydrophobicity and thermal stability, suited for industrial applications like surfactants or coatings .
Functional Group Modifications
Ester Group Variations
- Ethyl 2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate (CAS: 620111-98-0) introduces a cyano group, enhancing electrophilicity and stability under acidic conditions. This modification is critical in pharmaceuticals for improving metabolic resistance .
Key Data Tables
Table 1: Structural and Physical Properties
Table 2: Electronic Effects of Substituents
Biological Activity
Ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate, a compound belonging to the class of α,β-unsaturated esters, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action and relevant studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester functional group and a pyridine moiety substituted with a fluorine atom. The fluorine substitution enhances the compound's chemical properties, including reactivity and biological activity. The specific positioning of the fluorine atom significantly influences its interactions with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Compounds containing pyridine derivatives are often recognized for their ability to inhibit microbial growth. Studies have shown that this compound can effectively combat various bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and migration. The presence of the fluorine atom may enhance binding affinity to these targets, potentially leading to inhibition of tumor growth .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Antioxidant | Reduction of oxidative stress |
The biological effects of this compound are largely attributed to its interactions with specific enzymes or receptors within biological systems. The fluorine atom enhances the compound's lipophilicity, promoting better interaction with lipid membranes and increasing bioavailability. This may lead to modulation of various signaling pathways involved in inflammation and cancer progression .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the minimum inhibitory concentration (MIC) against various strains, confirming its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound against several cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
